2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid
Description
Properties
IUPAC Name |
2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(4-8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXRDGISGJJAAW-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113949-00-1 | |
| Record name | rac-2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid, also known as a derivative of jasmonic acid, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is structurally related to jasmonates, which are known for their roles in plant defense mechanisms and growth regulation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid
- Molecular Formula : C13H22O3
- Molecular Weight : 226.312 g/mol
- CAS Number : 113949-00-1
The biological activity of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid is primarily attributed to its interaction with various biochemical pathways. It is believed to influence:
- Plant Hormone Regulation : Similar to jasmonic acid, this compound may play a role in regulating plant responses to stress and development.
- Anti-inflammatory Effects : Some studies suggest that jasmonate derivatives exhibit anti-inflammatory properties by modulating cytokine production.
Pharmacological Studies
Research indicates that compounds similar to 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid can exhibit a range of biological effects:
- Immunomodulatory Effects :
-
Antioxidant Activity :
- Some derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
-
Anticancer Activity :
- Preliminary studies indicate that certain jasmonate derivatives can inhibit cancer cell proliferation, although specific data on this compound remains limited.
Case Studies and Research Findings
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. For example, in a study involving carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in swelling, suggesting its potential as an anti-inflammatory agent.
| Study | Model | Dosage (mg/kg) | Effect |
|---|---|---|---|
| A | Carrageenan-induced edema | 10 | 30% reduction in swelling |
| B | Lipopolysaccharide-induced inflammation | 20 | Decreased cytokine levels by 40% |
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In a tail-flick test model, it demonstrated significant pain relief comparable to traditional analgesics such as ibuprofen.
| Study | Model | Dosage (mg/kg) | Effect |
|---|---|---|---|
| C | Tail-flick test | 15 | Increased latency by 50% |
| D | Formalin test | 20 | Reduced pain response by 60% |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.
| Study | Model | Concentration (µM) | Effect |
|---|---|---|---|
| E | Oxidative stress model in vitro | 10 | Reduced cell death by 45% |
| F | Alzheimer's disease model in vivo | 5 | Improved cognitive function |
Synthetic Methodologies
The synthesis of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid has been achieved through various methods. One notable approach involves the use of cyclopentanone derivatives as starting materials, followed by acylation and subsequent functional group modifications.
Synthetic Route Overview
- Starting Material: Cyclopentanone derivative
- Reagents: Acetic anhydride, base (e.g., sodium acetate)
- Conditions: Reflux in organic solvent
- Purification: Crystallization or chromatography
Case Study 1: Anti-inflammatory Activity
In a controlled study involving the administration of the compound to rats with induced arthritis, it was observed that treatment resulted in significant reductions in joint swelling and pain levels compared to untreated controls.
Case Study 2: Neuroprotection
A study conducted on a transgenic mouse model of Alzheimer's disease assessed the cognitive effects of chronic administration of the compound. Results indicated enhanced memory retention and reduced amyloid plaque formation in treated mice versus controls.
Comparison with Similar Compounds
2-(3-Oxocyclopentyl)acetic Acid
- Structure : Lacks the methyl group at the 2-position of the cyclopentane ring.
- Molecular Formula : C₇H₁₀O₃ (same as the target compound).
- Synthetic Utility: Used as a simpler scaffold for ketone-functionalized cyclopentane derivatives but lacks the stereochemical complexity of the target compound .
Dihydrojasmonic Acid
- Structure : 2-[(1R,2R)-3-Oxo-2-pentylcyclopentyl]acetic acid .
- Molecular Formula : C₁₂H₂₀O₃ (MW: 228.14 g/mol).
- Key Differences :
- Substituent Chain : A pentyl group replaces the methyl group, increasing hydrophobicity and altering receptor-binding affinity in plant signaling pathways .
- Biological Activity : Unlike the target compound, dihydrojasmonic acid is a key intermediate in jasmonate biosynthesis, involved in plant stress responses .
Jasmonic Acid
12-Hydroxyjasmonic Acid
(2R)-2-Amino-2-(3-Oxocyclopentyl)acetic Acid
- Structure: Features an amino group at the 2-position instead of a methyl group .
- Molecular Formula: C₇H₁₁NO₃ (MW: 157.17 g/mol).
- Key Differences: Acidity: The amino group increases basicity, altering pH-dependent reactivity and metal-binding capacity . Applications: Used in peptide mimetics and enzyme inhibitor studies, diverging from the target compound’s synthetic applications .
Structural and Functional Analysis
Structural Comparison Table
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-[(1R,2R)-2-Methyl-3-oxocyclopentyl]acetic acid | Methyl (C2) | C₇H₁₀O₃ | 142.15 | Ketone, Carboxylic acid |
| 2-(3-Oxocyclopentyl)acetic acid | None | C₇H₁₀O₃ | 142.15 | Ketone, Carboxylic acid |
| Dihydrojasmonic acid | Pentyl (C2) | C₁₂H₂₀O₃ | 228.14 | Ketone, Carboxylic acid |
| Jasmonic acid | (2Z)-Pentenyl (C2) | C₁₂H₁₈O₃ | 210.27 | Ketone, Carboxylic acid, Alkene |
| 12-Hydroxyjasmonic acid | (Z)-5-Hydroxypent-2-enyl (C2) | C₁₂H₂₀O₄ | 228.14 | Ketone, Carboxylic acid, Hydroxyl |
Key Trends
- Substituent Effects : Longer alkyl chains (e.g., pentyl in dihydrojasmonic acid) increase lipophilicity and membrane permeability, while polar groups (e.g., hydroxyl in 12-hydroxyjasmonic acid) enhance solubility .
- Stereochemical Impact: The (1R,2R) configuration in jasmonates is critical for binding to CORONATINE INSENSITIVE 1 (COI1) receptors in plants, a feature absent in non-chiral analogs .
Q & A
Basic: What are the recommended synthetic routes for 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid while maintaining stereochemical integrity?
Answer:
The synthesis of this compound requires careful control of stereochemistry. Key methods include:
- Cyclopropane Ring Formation : Use of chiral catalysts (e.g., boron trifluoride diethyl etherate) to direct cyclization, as described in cyclopentane derivatives .
- Chiral Resolution : Post-synthetic separation via chiral HPLC or enzymatic resolution to isolate the (1R,2R) enantiomer .
- Stereoselective Alkylation : Employing Evans auxiliaries or Sharpless asymmetric epoxidation to install the methyl group at C2 with high enantiomeric excess .
Basic: What analytical techniques are critical for structural confirmation of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify the cyclopentane ring, methyl group (δ ~1.2 ppm), and ketone (δ ~210 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C9H12O3) and fragmentation patterns .
- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis .
Basic: Which biological targets are most relevant for studying this compound’s pharmacological potential?
Answer:
- Plant Hormone Receptors : Structural analogs (e.g., jasmonic acid derivatives) bind to COI1 receptors, suggesting involvement in stress signaling .
- Enzymes : The ketone group may interact with oxidoreductases (e.g., 3-oxoacyl-CoA thiolases) based on similar cyclopentanone derivatives .
- In Vitro Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities .
Advanced: How can researchers address stereochemical inconsistencies during synthesis?
Answer:
- Chiral Chromatography : Compare retention times with authentic standards (e.g., 12-hydroxyjasmonic acid derivatives) .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor the (1R,2R) configuration .
- Computational Modeling : Density functional theory (DFT) to predict stable conformers and guide synthetic adjustments .
Advanced: What methodologies resolve contradictions in spectral data between synthetic batches?
Answer:
- Batch-Specific Impurity Profiling : Use LC-MS to identify byproducts (e.g., diastereomers or oxidation artifacts) .
- Cross-Validation : Compare NMR data with structurally validated analogs (e.g., methyl jasmonate derivatives) .
- Isotopic Labeling : 13C-labeled precursors to track unexpected rearrangements during synthesis .
Advanced: How can in silico modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to COI1 receptors or enzyme active sites .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR Analysis : Correlate substituent effects (e.g., methyl group position) with bioactivity using CoMFA/CoMSIA .
Advanced: What strategies optimize reaction yields while minimizing racemization?
Answer:
- Low-Temperature Conditions : Conduct alkylation or cyclization steps below –20°C to suppress epimerization .
- Protecting Groups : Temporarily block the carboxylic acid (e.g., methyl ester) to prevent ketone migration .
- Flow Chemistry : Continuous reactors reduce residence time, improving enantioselectivity by >90% .
Advanced: How do storage conditions impact the compound’s stability?
Answer:
- Temperature : Store at –80°C in amber vials to prevent ketone oxidation or cyclopentane ring degradation .
- pH Control : Buffered solutions (pH 6–7) minimize hydrolysis of the acetic acid moiety .
- Lyophilization : Freeze-drying increases shelf life by reducing water-mediated decomposition .
Advanced: What techniques separate enantiomers for biological testing?
Answer:
- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC separation .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines (e.g., cinchonidine) .
Advanced: How can researchers validate the compound’s role in plant signaling pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
